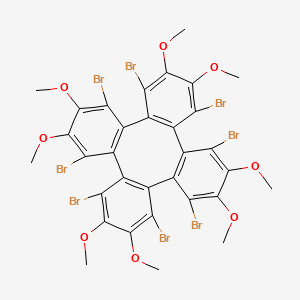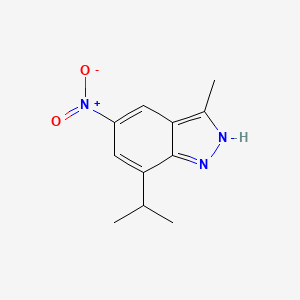
7-isopropyl-3-methyl-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropyl-3-methyl-5-nitro-1H-indazole: is a heterocyclic compound with the following chemical formula:
C7H5N3O2
. It belongs to the indole family, which includes several bioactive compounds. The indole nucleus plays a crucial role in various synthetic drug molecules and has been explored for its therapeutic potential.Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 7-isopropyl-3-methyl-5-nitro-1H-indazole involves several steps. While I don’t have specific synthetic routes for this compound, researchers typically use established methods to construct the indazole ring system. These methods may include cyclization reactions, condensations, and functional group transformations.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. it’s likely that pharmaceutical companies or research institutions employ efficient and scalable synthetic routes to produce this compound.
Analyse Chemischer Reaktionen
Reactivity:: Indazoles, including 7-isopropyl-3-methyl-5-nitro-1H-indazole, undergo various chemical reactions due to their aromatic nature. Some common reactions include electrophilic substitution, reduction, and nucleophilic substitution.
Common Reagents and Conditions::Electrophilic Substitution: Indazoles readily react with electrophiles (e.g., halogens, acyl chlorides) to form substituted derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amino derivative.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) can replace functional groups in the indazole ring.
Major Products:: The specific products formed during these reactions depend on the substituents and reaction conditions. For instance, reduction of the nitro group leads to the corresponding amino derivative.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities:: Indole derivatives, including 7-isopropyl-3-methyl-5-nitro-1H-indazole, exhibit diverse biological activities:
Antiviral: Some indazole derivatives have shown inhibitory activity against viruses .
Antioxidant: Indazoles may possess antioxidant properties.
Anticancer: Further research is needed, but indazoles could be explored as potential anticancer agents.
Wirkmechanismus
The precise mechanism by which 7-isopropyl-3-methyl-5-nitro-1H-indazole exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, but detailed studies are required.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct comparison, it’s essential to explore related indazole derivatives. Some similar compounds include other substituted indazoles and indole-based molecules.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-methyl-5-nitro-7-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)9-4-8(14(15)16)5-10-7(3)12-13-11(9)10/h4-6H,1-3H3,(H,12,13) |
InChI-Schlüssel |
NNZARHAQPZPVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=NN1)C(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


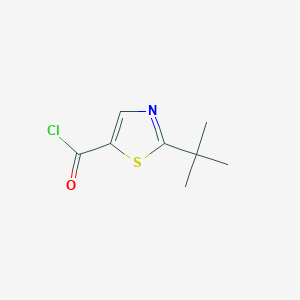
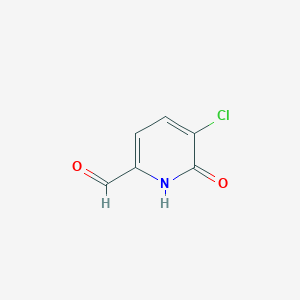
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
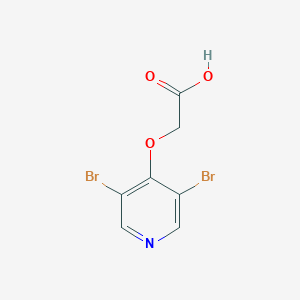
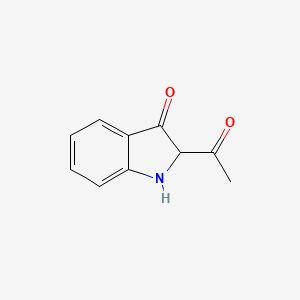
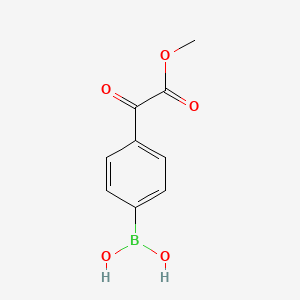
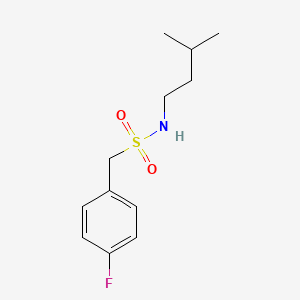
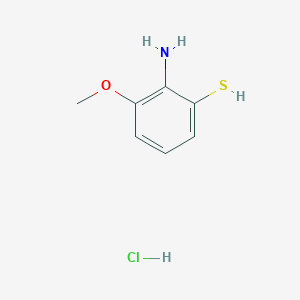
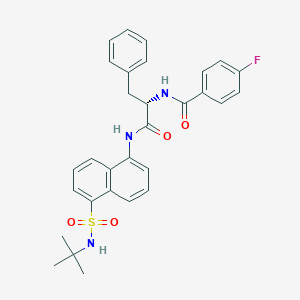
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
